molecular formula C8H4F4O2 B6229189 4-(difluoromethyl)-2,5-difluorobenzoic acid CAS No. 1806363-25-6

4-(difluoromethyl)-2,5-difluorobenzoic acid

Cat. No.: B6229189
CAS No.: 1806363-25-6
M. Wt: 208.1
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Description

4-(Difluoromethyl)-2,5-difluorobenzoic acid is an organic compound that belongs to the class of difluoromethylated benzoic acids. This compound is characterized by the presence of two fluorine atoms and a difluoromethyl group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-2,5-difluorobenzoic acid typically involves the introduction of difluoromethyl groups into a pre-existing benzoic acid framework. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including the use of metal-based catalysts and radical initiators .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2,5-difluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include metal catalysts (e.g., palladium, copper), radical initiators, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, substitution reactions may yield various substituted benzoic acids, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

4-(Difluoromethyl)-2,5-difluorobenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential use in drug development due to its unique physicochemical properties.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-2,5-difluorobenzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes and receptors, altering their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic environment and hydrogen bonding interactions .

Comparison with Similar Compounds

4-(Difluoromethyl)-2,5-difluorobenzoic acid can be compared with other difluoromethylated benzoic acids and fluorinated aromatic compounds. Similar compounds include:

  • 2,4-Difluorobenzoic Acid
  • 3,5-Difluorobenzoic Acid
  • 4-(Trifluoromethyl)benzoic Acid

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

1806363-25-6

Molecular Formula

C8H4F4O2

Molecular Weight

208.1

Purity

95

Origin of Product

United States

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